REACTION_CXSMILES
|
[NH:1]1[C:6](=O)[CH:5]=[CH:4][CH:3]=[C:2]1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:6]1[N:1]=[C:2]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:3]=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
5.3 g
|
Type
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reactant
|
Smiles
|
N1C(=CC=CC1=O)C1=NC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated on a steam bath for 18 hours
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Duration
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18 h
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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ADDITION
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Details
|
Crushed ice was added to the residual oil
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Type
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EXTRACTION
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Details
|
This mixture was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the extract was dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a solid This solid
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Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The column was eluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the obtained solid recrystallized from heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC(=N1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |